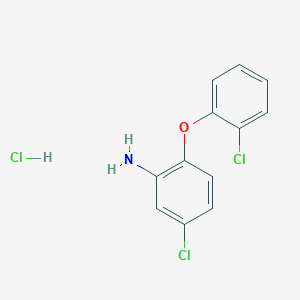

Benzenamine, 5-chloro-2-(2-chlorophenoxy)-, hydrochloride

Description

Introduction and Structural Characteristics

Historical Context and Discovery of Chlorinated Diphenyl Ethers

The foundational understanding of diphenyl ether compounds traces back to the pioneering work of Heinrich Limpricht and Karl List in 1855, when they first discovered diphenyl ether through the destructive distillation of copper benzoate. These researchers successfully separated the compound from low-melting oily distillate components that had been previously overlooked by earlier investigators, naming their discovery "phenyl oxide" (German: Phenyloxyd) and conducting systematic studies of its derivatives. This historical breakthrough established the fundamental framework for understanding diaryl ether chemistry and laid the groundwork for subsequent investigations into more complex substituted derivatives.

The evolution from simple diphenyl ethers to chlorinated variants represents a significant advancement in organohalogen chemistry, with polychlorinated diphenyl ethers emerging as compounds of particular interest due to their structural similarity to polychlorinated biphenyls. The family of polychlorinated diphenyl ethers encompasses 209 possible congeners, demonstrating the extensive variety achievable through systematic chlorination of the diphenyl ether backbone. Research has revealed that certain polychlorinated diphenyl ether congeners exhibit toxic responses similar to those caused by non-ortho-substituted polychlorinated biphenyls, with these effects mediated through the aryl hydrocarbon receptor pathway.

The development of amino-substituted chlorinated diphenyl ethers, such as benzenamine, 5-chloro-2-(2-chlorophenoxy)-, hydrochloride, represents a further refinement in the design of functionally diverse aromatic compounds. These derivatives combine the structural features of classical diphenyl ethers with the enhanced reactivity provided by amino substituents, creating compounds with unique chemical and potentially biological properties. The systematic investigation of these compounds has contributed significantly to our understanding of how structural modifications influence molecular behavior and activity profiles.

Nomenclature and Identification Systems

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming principles that accurately reflect its structural composition. The primary IUPAC name, 5-chloro-2-(2-chlorophenoxy)aniline, systematically describes the substitution pattern on the benzenamine core structure. This nomenclature begins with the base structure "aniline" (benzenamine), indicating the presence of an amino group attached to a benzene ring, and then specifies the positions and nature of substituents in order of priority.

The numbering system employed in this nomenclature starts from the carbon atom bearing the amino group, designated as position 1, with subsequent positions numbered consecutively around the aromatic ring. The 5-chloro designation indicates the presence of a chlorine atom at the fifth position relative to the amino group, while the 2-(2-chlorophenoxy) portion describes a phenoxy group attached at the second position, with this phenoxy group itself bearing a chlorine substituent at the 2-position of its benzene ring. This systematic approach ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.

Alternative IUPAC representations include "Benzenamine, 5-chloro-2-(2-chlorophenoxy)-" which follows the more formal Chemical Abstracts Service naming convention. This nomenclature explicitly identifies "benzenamine" as the parent structure and systematically describes the substituent pattern, maintaining consistency with international chemical database standards and facilitating accurate chemical information retrieval.

CAS Registry (56966-48-4)

The Chemical Abstracts Service registry number 56966-48-4 serves as the unique identifier for the free base form of 5-chloro-2-(2-chlorophenoxy)aniline. This registration system, maintained by the American Chemical Society, provides an unambiguous method for identifying chemical substances regardless of nomenclature variations or language differences. The CAS number 56966-48-4 specifically corresponds to the molecular formula C₁₂H₉Cl₂NO with a molecular weight of 254.11 grams per mole.

The compound also bears additional regulatory identifiers that facilitate its tracking across different chemical databases and regulatory systems. The DSSTox Substance identification number DTXSID40205537 provides linkage to toxicological databases maintained by the United States Environmental Protection Agency. The European Community number 260-479-9 enables identification within European chemical regulation frameworks. These multiple identification systems ensure comprehensive tracking and regulatory compliance across international jurisdictions.

The UNII identifier JE2LQP2528 serves as the Unique Ingredient Identifier assigned by the United States Food and Drug Administration, facilitating tracking within pharmaceutical and related regulatory contexts. This systematic approach to chemical identification supports accurate substance identification across diverse applications and regulatory environments, minimizing confusion and ensuring appropriate handling and classification.

Alternative Nomenclature and Synonyms

The compound is known by numerous alternative names that reflect different naming conventions and usage contexts within the chemical literature. The synonym "2-Amino-2',4-dichlorodiphenyl Ether" emphasizes the diphenyl ether structural framework while highlighting the amino functionality and chlorination pattern. This nomenclature provides immediate recognition of the compound's classification within the broader family of diphenyl ether derivatives.

Additional systematic names include "2-(2-chlorophenoxy)-5-chloroaniline" and "5-Chloro-2-(2-chlorophenoxy)benzenamine," which represent alternative approaches to describing the same molecular structure. These variations demonstrate the flexibility inherent in chemical nomenclature while maintaining structural accuracy. The descriptor "2-Amino-2,4-dichlorodiphenyl ether" provides another perspective on the compound's identity, emphasizing the dichloro substitution pattern across the diphenyl ether backbone.

Trade and commercial designations often employ simplified naming conventions for practical applications. Database-specific identifiers such as "SCHEMBL1339155," "AKOS000101567," and "MFCD00025218" facilitate compound tracking within specialized chemical databases and commercial catalogs. These alternative identification systems support diverse applications ranging from academic research to industrial procurement and regulatory compliance.

Molecular Structure and Chemical Classification

Core Structure of Diphenyl Ether Framework

The diphenyl ether framework forms the fundamental structural backbone of this compound, consisting of two benzene rings connected through an oxygen bridge. This ether linkage, characterized by the C-O-C bond arrangement, provides structural rigidity while allowing limited rotational freedom around the ether bond. The diphenyl ether moiety represents the simplest diaryl ether structure and serves as the parent compound for numerous derivatives with enhanced functionality.

The molecular geometry of the diphenyl ether framework influences the compound's physical and chemical properties significantly. The ether oxygen atom exhibits sp³ hybridization, creating a bent molecular geometry with an approximate C-O-C bond angle of 110-120 degrees. This angular arrangement prevents the two benzene rings from achieving coplanarity, resulting in a twisted conformation that affects intermolecular interactions and crystalline packing behavior. The electronic properties of the ether linkage contribute to the overall electron density distribution across the molecule, influencing reactivity patterns and binding interactions.

Computational analysis reveals that the diphenyl ether framework provides a stable scaffold for supporting various substituents while maintaining structural integrity. The aromatic stabilization energy of each benzene ring contributes to the overall thermodynamic stability of the compound, while the ether linkage provides sufficient flexibility to accommodate conformational adjustments required for optimal intermolecular interactions. This structural foundation supports the compound's utility as a building block for more complex molecular architectures.

Chlorination Pattern and Positional Isomerism

The chlorination pattern in this compound exhibits specific positional arrangements that significantly influence the compound's chemical behavior and properties. The presence of chlorine atoms at the 5-position of the aniline ring and the 2-position of the phenoxy ring creates a unique substitution pattern that distinguishes this compound from other possible isomers. This specific arrangement affects electron density distribution, steric interactions, and overall molecular reactivity.

The chlorination pattern can be analyzed within the broader context of polychlorinated diphenyl ether chemistry, where systematic substitution creates families of related compounds with varying properties. Comparison with other dichlorodiphenyl ether congeners reveals that the specific positioning of chlorine atoms influences both electronic and steric effects. The 5-chloro substitution on the aniline ring occupies a meta position relative to the amino group, while the 2-chloro substitution on the phenoxy ring is ortho to the ether linkage.

Research into polychlorinated diphenyl ether congeners demonstrates that chlorine substitution patterns significantly affect biological activity and environmental behavior. The specific chlorination pattern in this compound positions the halogen atoms to influence both the nucleophilic character of the amino group and the electrophilic properties of the aromatic rings. This positioning creates opportunities for selective reactions and potentially modulates the compound's interaction with biological targets or environmental matrices.

Amine Functionality and Reactivity Centers

The amino group in this compound serves as a primary reactivity center that significantly influences the compound's chemical behavior and potential applications. Aromatic amines, including aniline derivatives, exhibit characteristic reactivity patterns that differ substantially from aliphatic amines due to the interaction between the amino group's lone pair electrons and the aromatic π-system. This conjugation reduces the basicity of the amino group while enhancing the nucleophilicity of the aromatic ring system.

The amino group functions as a strong activating and ortho/para-directing substituent in electrophilic aromatic substitution reactions. This activation arises from the donation of electron density from the nitrogen lone pair into the aromatic π-system, increasing electron density at the ortho and para positions relative to the amino group. The presence of chlorine substituents modulates this activation, as chlorine atoms exhibit electron-withdrawing inductive effects that partially counteract the amino group's electron-donating resonance effects.

Computational analysis indicates that the amino group in this compound exhibits reduced basicity compared to simple aniline due to the electronic effects of the chloro and phenoxy substituents. The predicted pKa value of 2.90 reflects this reduced basicity, which influences the compound's behavior in various chemical environments. The formation of the hydrochloride salt demonstrates the amino group's ability to accept protons under appropriate conditions, forming the corresponding ammonium salt with enhanced water solubility and altered pharmacological properties.

Structural Comparison with Related Chlorinated Aniline Derivatives

Comparative analysis of this compound with related chlorinated aniline derivatives reveals important structure-activity relationships and provides insights into the effects of specific structural modifications. The substitution pattern in this compound can be contrasted with simpler chloroanilines such as 4-chloroaniline, which contains only a single chlorine substituent at the para position relative to the amino group. The additional phenoxy group and second chlorine atom in the target compound create significantly different electronic and steric environments.

Comparison with 2,5-dichloroaniline, which contains two chlorine atoms on the same benzene ring, highlights the unique properties conferred by the diphenyl ether framework. While 2,5-dichloroaniline exhibits straightforward electronic effects from direct halogen substitution, the target compound demonstrates more complex electronic interactions involving the ether linkage and the second aromatic ring. This structural complexity creates opportunities for more diverse reactivity patterns and potentially enhanced selectivity in chemical transformations.

The structural relationship with other chlorinated diphenyl ether derivatives, such as those catalogued in polychlorinated diphenyl ether databases, reveals the systematic progression from simple diphenyl ethers to amino-functionalized derivatives. Analysis of congener structures demonstrates that the introduction of amino functionality creates new reactivity centers while maintaining the fundamental diphenyl ether scaffold. This combination provides access to reaction pathways unavailable to either simple anilines or non-amino diphenyl ethers.

Table 1: Structural Comparison of Related Chlorinated Aniline Derivatives

| Compound | Molecular Formula | Molecular Weight | Chlorine Positions | Additional Functionality |

|---|---|---|---|---|

| 4-Chloroaniline | C₆H₆ClN | 127.57 | 4-position | None |

| 2,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 2,5-positions | None |

| 5-Chloro-2-(2-chlorophenoxy)aniline | C₁₂H₉Cl₂NO | 254.11 | 5-position, 2'-position | Phenoxy group |

| 5-Chloro-2-(4-chlorophenoxy)aniline | C₁₂H₉Cl₂NO | 254.11 | 5-position, 4'-position | Phenoxy group |

Properties

IUPAC Name |

5-chloro-2-(2-chlorophenoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO.ClH/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14;/h1-7H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWIHNKFXANWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00752971 | |

| Record name | 5-Chloro-2-(2-chlorophenoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00752971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89279-15-2 | |

| Record name | 5-Chloro-2-(2-chlorophenoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00752971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Catalytic Hydrogenation of Nitro Precursors

This method involves reducing a nitro-substituted intermediate to the corresponding amine, followed by salt formation.

Hydrochloride Salt Formation :

- Treat the free base (5-chloro-2-(2-chlorophenoxy)aniline ) with concentrated HCl (37%) in ethanol.

- Crystallize at 0–5°C to isolate the hydrochloride salt.

Key Data :

| Parameter | Value |

|---|---|

| Hydrogenation Catalyst | Pt/C (0.5–2% w/w) |

| Reaction Time | 4–6 hours |

| Final Purity (HPLC) | >98% |

Chlorination and Acidic Hydrolysis Route

Adapted from chlorination protocols for aromatic amines, this method prioritizes regioselective halogenation and hydrolysis.

Etherification and Salt Formation :

- Couple 5-chloro-2-aminophenol with 2-chlorophenol using Mitsunobu conditions (DIAD, PPh₃) in THF.

- Treat with HCl gas to form the final hydrochloride salt.

Key Data :

| Parameter | Value |

|---|---|

| Chlorination Agent | HCl/H₂O₂ (30%/35%) |

| Hydrolysis Temperature | 130–150°C |

| Overall Yield | 72–78% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Catalytic Hydrogenation | High selectivity, scalable | Requires noble metal catalysts | 85–90 |

| Chlorination-Hydrolysis | Avoids nitro intermediates | High-temperature hydrolysis | 72–78 |

Optimization and Challenges

- Catalyst Recycling : Pt/C catalysts in hydrogenation can be reused 3–4 times with <10% activity loss.

- Regioselectivity : Chlorination at the 5-position is favored due to the electron-withdrawing phenoxy group directing electrophilic substitution.

- Impurity Control : Byproducts (e.g., di-chlorinated analogs) are minimized by controlling HCl concentration during hydrolysis.

Industrial-Scale Considerations

- Cost Efficiency : Catalytic hydrogenation is preferred for large-scale production despite higher catalyst costs.

- Safety : Hydrolysis under pressure requires specialized reactors to handle CO₂ off-gassing.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group (-NH₂) and chloro substituents enable nucleophilic substitution under controlled conditions:

-

Aromatic Chloride Reactivity : The 5-chloro substituent undergoes substitution with nucleophiles (e.g., hydroxide, alkoxides) in polar aprotic solvents (e.g., DMF) at elevated temperatures (70–100 °C).

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C, 1–50 kg/cm²) reduces the chloro groups to hydrogen, forming dechlorinated derivatives .

| Reaction Type | Conditions | Products |

|---|---|---|

| Chloride substitution | KOH/DMF, 80 °C, 12 h | 5-Hydroxy-2-(2-chlorophenoxy)aniline |

| Hydrogenation | H₂ (5 atm), Pd-C, ethanol, 50 °C | Dechlorinated aniline derivative |

Coupling Reactions

The electron-rich aromatic ring participates in electrophilic aromatic substitution (EAS) and coupling reactions:

-

Diazotization : Treatment with NaNO₂/HCl forms diazonium salts, which couple with phenols or aromatic amines to yield azo dyes.

-

Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed reactions with arylboronic acids generate biaryl systems, expanding π-conjugation.

Example :

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, regenerating the free base:

-

Deprotonation : NaOH neutralizes the hydrochloride, releasing the free amine (pKa ≈ 3.5) .

-

Salt Formation : Reacts with strong acids (e.g., H₂SO₄) to form alternative salts, altering solubility .

Key Data :

Degradation Pathways

Environmental and metabolic degradation involves:

-

Hydrolysis : Chlorine substituents hydrolyze in alkaline conditions, forming phenolic byproducts .

-

Oxidative Degradation : Ozone or UV light cleaves the aromatic ring, yielding chlorinated aliphatic acids .

Byproducts Identified :

Side Reactions and Byproduct Formation

-

Dioxin Formation : Under pyrolytic conditions (>300 °C), chlorophenoxy groups dimerize to form polychlorinated dibenzo-p-dioxins (PCDDs) .

-

Polymerization : Amine groups may condense with aldehydes, forming Schiff bases or polymeric networks.

Risk Mitigation :

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Agents

Benzenamine derivatives are crucial in the synthesis of antibacterial compounds. The compound can be synthesized from 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene through catalytic hydrogenation processes. This process involves reducing the nitro group to an amine group using catalysts like platinum on carbon and ammonium formate . The resulting compound can serve as a precursor for various antibiotics and antimicrobial agents.

Case Study: Triclosan Synthesis

Triclosan, a widely used antimicrobial agent, is synthesized from benzenamine derivatives. Research indicates that halogenated amino diphenyl ethers derived from such compounds exhibit substantial antimicrobial properties, making them valuable in pharmaceuticals . The synthesis process not only improves yield but also enhances purity by minimizing side reactions during hydrogenation.

Agricultural Applications

Pesticide Production

Benzenamine, 5-chloro-2-(2-chlorophenoxy)-, hydrochloride is also utilized as an intermediate in the synthesis of various pesticides. Its derivatives are known for their effectiveness against a broad spectrum of pests. The compound's structure allows it to interact effectively with biological systems of pests, leading to their control or eradication.

Case Study: Herbicides

The synthesis of herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which is derived from similar chemical structures, highlights the compound's relevance in agricultural chemistry. 2,4-D is extensively used for weed control in crops and has been pivotal in modern agriculture .

Environmental Implications

Toxicological Studies

Research on benzenamine derivatives has raised concerns regarding their environmental impact and potential toxicity. Long-term exposure studies have indicated that certain chlorinated compounds can lead to carcinogenic effects in laboratory animals . This underscores the importance of understanding the environmental fate of benzenamine compounds and their metabolites.

Regulatory Considerations

Given the potential health risks associated with halogenated aromatic amines, regulatory bodies monitor their use and environmental release. Studies assessing the carcinogenicity of these compounds are critical for establishing safety guidelines and regulations .

Chemical Synthesis Methods

The preparation methods for benzenamine derivatives often involve advanced synthetic techniques that enhance efficiency and reduce environmental impact. For instance:

- Catalytic Hydrogenation: Utilizing platinum catalysts to convert nitro groups to amines while minimizing by-products.

- Nitration Processes: Employing environmentally friendly nitrating agents to synthesize chlorinated intermediates without generating hazardous waste products .

Summary Table: Applications of Benzenamine Derivatives

| Application Area | Specific Use | Example Compound | Methodology |

|---|---|---|---|

| Pharmaceuticals | Antibacterial agents | Triclosan | Catalytic hydrogenation |

| Agriculture | Pesticides | 2,4-Dichlorophenoxyacetic acid | Chemical synthesis |

| Environmental Studies | Toxicological assessments | Various chlorinated amines | Long-term exposure studies |

Mechanism of Action

The mechanism of action of Benzenamine, 5-chloro-2-(2-chlorophenoxy)-, hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- The 5-chloro substituent further enhances electrophilicity .

- Comparison with 4-Chloro-2-methyl-benzenamine Hydrochloride: Replacing the phenoxy group with a methyl group reduces steric bulk and alters electronic properties, shifting applications from pharmaceuticals to dyes .

Physicochemical Properties

- Hydrochloride salts generally exhibit higher water solubility than free bases. For example, 4-chloro-2-methyl-benzenamine hydrochloride is used in aqueous dye formulations due to this property .

- The 2-(2-chlorophenoxy) group in the target compound may reduce solubility compared to analogs with smaller substituents (e.g., methyl groups).

Biological Activity

Benzenamine, 5-chloro-2-(2-chlorophenoxy)-, hydrochloride is a chemical compound with the molecular formula C12H9Cl2NO·HCl and a CAS number of 89279-15-2. This compound is primarily studied for its potential biological activities, including its interactions with various biomolecules and its applications in medicinal chemistry.

The compound is synthesized through the reaction of 5-chloro-2-(2-chlorophenoxy)aniline with hydrochloric acid under controlled conditions. Its mechanism of action involves binding to specific enzymes or receptors, which alters their activity and leads to various biological effects. The precise pathways and molecular targets vary based on the context of its application.

Biological Activity

1. Antimicrobial Activity

Research indicates that benzenamine derivatives exhibit moderate antimicrobial properties against various bacteria and fungi. This activity is attributed to their structural characteristics, which allow them to interact effectively with microbial cell membranes and enzymes .

2. Anticancer Potential

Studies have shown that benzenamine derivatives can exhibit significant cytotoxicity against cancer cell lines. For example, compounds similar to benzenamine have demonstrated IC50 values indicating effective inhibition of cell proliferation in various cancer types, including Hep-2 and P815 cells .

3. Toxicological Studies

Toxicological assessments reveal that exposure to benzenamine derivatives may lead to adverse effects, including potential carcinogenicity. Long-term studies in animal models have reported increased incidences of tumors in high-dose groups, although results can vary significantly based on dosage and exposure duration .

Data Table: Biological Activities of Benzenamine Derivatives

Case Studies

Case Study 1: Anticancer Activity

A study conducted by Bouabdallah et al. assessed the cytotoxic potential of benzenamine derivatives on Hep-2 and P815 cancer cell lines. The results indicated an IC50 value of 3.25 mg/mL for Hep-2 cells, highlighting the compound's potential as an anticancer agent .

Case Study 2: Toxicological Assessment

In a long-term feeding study on F344 rats, researchers found that exposure to benzenamine derivatives led to an increased prevalence of hepatocellular carcinomas in treated groups compared to controls. This study underscored the need for careful evaluation of the compound's safety profile before clinical applications .

Q & A

Q. What are the recommended synthetic methodologies for Benzenamine, 5-chloro-2-(2-chlorophenoxy)-, hydrochloride?

The compound can be synthesized via microwave-assisted reactions using halogenated phenoxy aniline precursors. For example, 2-(2-chlorophenoxy)aniline derivatives are acetylated under microwave irradiation to yield N-(2-(2-chlorophenoxy)phenyl)acetamide with high purity (96% yield). Post-synthetic hydrochlorination is then performed to obtain the hydrochloride salt. Key steps include purification via recrystallization and structural validation using LCMS and NMR .

Q. How is the structural characterization of this compound performed?

Structural confirmation involves:

- 1H/13C NMR spectroscopy to verify substituent positions and aromatic proton environments.

- LCMS for molecular weight determination and purity assessment.

- X-ray crystallography (using programs like SHELXL) to resolve the crystal structure, particularly hydrogen bonding between the ammonium group and chloride ion .

Q. What are the critical physicochemical properties relevant to laboratory handling?

- Solubility : Hydrochloride salts are typically water-soluble but may require polar aprotic solvents (e.g., DMF) for reactions.

- Stability : Hygroscopicity and sensitivity to oxidation necessitate storage in anhydrous, inert atmospheres.

- Melting Point : Comparative data from analogous compounds (e.g., 196–199°C for aniline hydrochloride) suggest thermal stability up to 200°C .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of hydrochloride salts like this compound?

Hydrochloride salts often exhibit twinning or disordered chloride ions. SHELXL is optimized for high-resolution refinement, enabling robust handling of:

- Hydrogen-bonding networks between NH3+ and Cl–.

- Thermal motion anisotropy in the chlorophenoxy group.

- Validation tools (e.g., R-factor analysis) to resolve electron density ambiguities .

Q. How do solvent polarity and reaction conditions influence synthesis yield and purity?

- Microwave vs. Conventional Heating : Microwave-assisted synthesis ( ) reduces reaction time from hours to minutes, improving yield (96% vs. ~80% in traditional methods).

- Solvent Choice : Polar solvents (e.g., acetonitrile) enhance reaction homogeneity but may require post-reaction solvent stripping to isolate the hydrochloride salt .

Q. What analytical strategies resolve contradictions in spectroscopic data?

Discrepancies in NMR/LCMS data can arise from:

- Tautomerism : pH-dependent shifts in NH protons are resolved using deuterated solvents with controlled acidity.

- Impurity Peaks : Gradient HPLC coupled with high-resolution MS isolates and identifies byproducts.

- Computational Modeling : DFT calculations predict NMR chemical shifts for comparison with experimental data .

Q. How does the electronic environment of the chlorophenoxy group affect reactivity?

- The 2-chlorophenoxy substituent exerts steric hindrance and electron-withdrawing effects, directing electrophilic substitution to the para position of the aniline ring.

- Hammett substituent constants (σ) for chloro and phenoxy groups predict reaction rates in cross-coupling or nitration studies .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.